Welcome to the BenchChem Online Store!
molecular formula C11H14N2O B8776243 2-(Piperidine-4-carbonyl)pyridine

2-(Piperidine-4-carbonyl)pyridine

Cat. No. B8776243
M. Wt: 190.24 g/mol
InChI Key: RYSUBUJIGPJSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181266B2

Procedure details

To a solution of compound 4-(pyridine-2-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester (260 mg, 0.90 mmol) in dichloromethane (10 mL) was then added TFA (0.69 mL, 8.95 mmol) the reaction was then stirred at 25° C. for 3 hours and the solvent was removed under vacuum and the crude material was co-evaporated 3 times with dichloromethane to remove most of the remaining TFA, affording crude the title compound as an orange oil (170 mg, 100%). The crude material was used directly in the next step without subsequent purification. LRMS m/z ES+=190.8 (M+H), retention time 0.60.
Name
4-(pyridine-2-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[O:15])[CH2:10][CH2:9]1

Inputs

Step One
Name
4-(pyridine-2-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)C1=NC=CC=C1
Step Two
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to remove most of the remaining TFA

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.